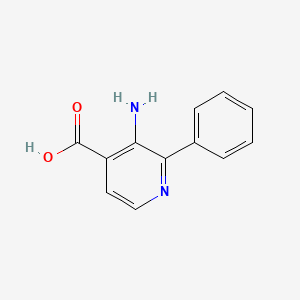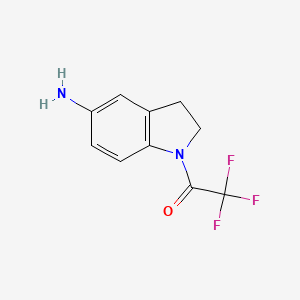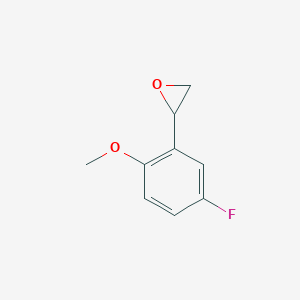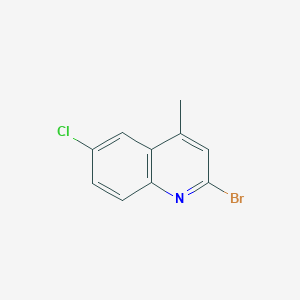
4-Bromo-1-chloro-6-methylisoquinoline
Overview
Description
“4-Bromo-1-chloro-6-methylisoquinoline” is a chemical compound with the molecular formula C10H7BrClN. It is a type of isoquinoline, a class of compounds that are of interest in medicinal chemistry due to their wide range of biological properties .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused to a pyridine ring, with bromine and chlorine substituents at the 4 and 1 positions, respectively, and a methyl group at the 6 position .
Scientific Research Applications
Synthesis and Chemical Reactions
Knorr Synthesis of Isoquinolines : Research by Wlodarczyk et al. (2011) focused on the synthesis of 6-bromo-2-chloro-4-methylquinoline, a compound closely related to 4-Bromo-1-chloro-6-methylisoquinoline. The study explored the Knorr synthesis involving condensation and cyclization reactions to produce isoquinolines, demonstrating the chemical versatility of these compounds (Wlodarczyk et al., 2011).
Halogen Bonding and N-Arylation : Baykov et al. (2021) investigated the interplay between haloisoquinolines and various azines. Their research highlights how halogen bonding and N-arylation reactions can be influenced by steric and electronic effects of the heterocycles (Baykov et al., 2021).
Reactions in Liquid Ammonia : Sanders, Dijk, and Hertog (2010) explored the reactions of bromoethoxyisoquinolines, including compounds similar to this compound, with potassium amide in liquid ammonia. This study provides insights into the complex reaction pathways of haloisoquinolines (Sanders, Dijk, & Hertog, 2010).
Pharmacological Applications
Antitumor Activity : Liu et al. (1995) synthesized various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives of 4-bromo-1-methylisoquinoline, and evaluated their antineoplastic activity. This research indicates the potential of haloisoquinolines in developing anticancer therapies (Liu et al., 1995).
Antimicrobial and Antimalarial Agents : Parthasaradhi et al. (2015) designed and synthesized derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline for antimicrobial and antimalarial applications. These compounds, related to this compound, show the potential for treating infectious diseases (Parthasaradhi et al., 2015).
Mechanism of Action
The mechanism of action of “4-Bromo-1-chloro-6-methylisoquinoline” is not known. Isoquinolines and their derivatives have been studied for their potential biological activities, but the specific activities and mechanisms of action can vary widely depending on the specific structure and functional groups of the compound .
Future Directions
The future directions for research on “4-Bromo-1-chloro-6-methylisoquinoline” and similar compounds could include further investigation of their synthesis, reactions, and potential biological activities. Isoquinolines are a rich area of study in medicinal chemistry, and new discoveries could lead to the development of novel therapeutic agents .
Properties
IUPAC Name |
4-bromo-1-chloro-6-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-7-8(4-6)9(11)5-13-10(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCFIRAAJJOJLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1446603.png)



![Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-](/img/structure/B1446609.png)






![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B1446623.png)


